3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperidine ring substituted with five methyl groups, which imparts significant steric hindrance and stability to the molecule. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with an appropriate alkylating agent. One common method includes the use of 3-chloropropan-1-amine as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A precursor and structurally related compound with similar steric properties.
N,N-Dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
3-(1,2,2,6,6-Pentamethylpiperidin-4-yl)oxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C13H28N2O |
---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C13H28N2O/c1-12(2)9-11(16-8-6-7-14)10-13(3,4)15(12)5/h11H,6-10,14H2,1-5H3 |
InChI Key |
YQAJEVJZXJWJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.